ABD957

Serine hydrolase Chemical proteomics Depalmitoylation

ABD957 is a covalent ABHD17A/B/C probe with sustained target engagement >72h and a clean MS-ABPP profile free of LYPLA1/2/ABHD10 confounding activity. Procure for unambiguous N-Ras palmitoylation studies and MEKi synergy validation in NRAS-mutant AML before transitioning to the in vivo prodrug ABD778.

Molecular Formula C27H36F3N7O5S
Molecular Weight 627.7 g/mol
Cat. No. B10824008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABD957
Molecular FormulaC27H36F3N7O5S
Molecular Weight627.7 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C(=O)N2C=CC(=N2)S(=O)(=O)N(C)C)CC3=C(C=C(C=C3)C(F)(F)F)N4C5CCC4CN(C5)CC(=O)O
InChIInChI=1S/C27H36F3N7O5S/c1-18-13-33(10-11-35(18)26(40)36-9-8-24(31-36)43(41,42)32(2)3)14-19-4-5-20(27(28,29)30)12-23(19)37-21-6-7-22(37)16-34(15-21)17-25(38)39/h4-5,8-9,12,18,21-22H,6-7,10-11,13-17H2,1-3H3,(H,38,39)/t18-,21?,22?/m0/s1
InChIKeyISNXAOFEMNFJCO-XTWGIRIWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ABD957 (CAS 3007772-60-0): A Selective ABHD17 Covalent Inhibitor Chemical Probe for N-Ras-Driven Cancer Research


2-[8-[2-[[(3S)-4-[3-(dimethylsulfamoyl)pyrazole-1-carbonyl]-3-methylpiperazin-1-yl]methyl]-5-(trifluoromethyl)phenyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]acetic acid, commercially designated as ABD957 (CAS: 3007772-60-0, molecular formula C27H36F3N7O5S, MW 627.68), is a potent and selective covalent inhibitor of the ABHD17 family of depalmitoylases . The compound was developed as a chemical probe to dissect the role of S-depalmitoylation in N-Ras subcellular trafficking and oncogenic signaling [1]. ABD957 is a tool compound for investigating plasma membrane-delineated protein palmitoylation dynamics in NRAS-mutant malignancies [2].

Why Generic Substitution Is Not Viable for ABD957: Covalent Mechanism and Proteome-Wide Selectivity Dictate Functional Outcomes


ABD957 is a covalent inhibitor of the ABHD17 serine hydrolase family, and its functional effects cannot be reproduced by generic depalmitoylase inhibitors due to profound differences in proteome-wide selectivity. Broad-spectrum inhibitors such as Palmostatin M (Palm M) inhibit multiple enzymes with depalmitoylase activity, producing a non-specific palmitoylation signature across the proteome [1]. In contrast, ABD957 exhibits a highly restricted selectivity profile, engaging only ABHD17A/B/C among quantifiable serine hydrolases [2]. Furthermore, the covalent nature of ABD957 confers sustained target engagement exceeding 72 hours in cellular models, a property absent in reversible inhibitors and distinct even among related pyrazole urea series compounds [3]. Substituting ABD957 with a generic serine hydrolase inhibitor would therefore introduce substantial confounding off-target activity and fail to recapitulate the plasma membrane-delineated, ABHD17-specific pharmacology required for N-Ras signaling studies [4].

ABD957 Quantitative Evidence Guide: Direct Comparator Data for Informed Procurement Decisions


Proteome-Wide Selectivity: ABD957 vs. Palmostatin M in AML Cell Proteomes

ABD957 demonstrates substantially higher proteome-wide selectivity compared to the broad-spectrum depalmitoylase inhibitor Palmostatin M (Palm M). In situ MS-ABPP analysis in OCI-AML3 cells confirmed that ABD957 (500 nM, 2 h) inhibits ABHD17A/B/C with minimal engagement of other quantified serine hydrolases, including LYPLA1, LYPLA2, and ABHD10 [1]. In contrast, Palm M inhibits multiple enzymes displaying depalmitoylase activity and lacks specificity across the proteome [2]. The selective action of ABD957 translates to a plasma membrane-delineated effect on dynamically palmitoylated proteins, whereas Palm M produces a broader, less specific palmitoylation signature [3].

Serine hydrolase Chemical proteomics Depalmitoylation N-Ras AML

Potency and Covalent Persistence: ABD957 vs. Compound 8 in Cellular Target Engagement Time-Course

ABD957 exhibits sustained covalent inhibition of ABHD17 isoforms that distinguishes it from closely related pyrazole urea analogs such as Compound 8. In a targeted MS-ABPP time-course experiment in ONK cells treated with 1 µM of each inhibitor, ABD957 produced persistent inhibition of ABHD17A/B/C that was maintained over the full 72-hour monitoring period. In contrast, Compound 8 failed to sustain ABHD17 inhibition over the same duration [1]. This difference in target residence time reflects the optimized covalent engagement properties of ABD957 within the pyrazole urea chemical series [2].

Covalent inhibitor Target engagement ABHD17 Serine hydrolase MS-ABPP

ABD957 vs. ABD778: Free Acid vs. Isopropyl Ester Prodrug for In Vitro vs. In Vivo Applications

ABD778 is the isopropyl ester analog (prodrug) of ABD957, developed to enhance in vivo exposure while maintaining the selectivity profile of the parent compound [1]. ABD778 exhibits IC50 values of 76 nM (human) and 84 nM (mouse) against ABHD17 enzymes and demonstrates in vivo activity in xenograft models . ABD957 (free acid, IC50 0.21 µM for ABHD17B) is optimized for in vitro cellular assays and biochemical characterization . The choice between these two tools should be driven by experimental context: ABD957 for in vitro target validation and mechanistic studies where free acid solubility is preferred; ABD778 for in vivo pharmacodynamic and efficacy studies where enhanced bioavailability is required .

ABHD17 inhibitor Prodrug In vivo tool PK optimization Chemical probe

Functional Synergy with MEK Inhibition: Quantified Enhancement in NRAS-Mutant AML Cells

ABD957 impairs N-Ras signaling and the growth of NRAS-mutant AML cells in a manner that synergizes with MAP kinase kinase (MEK) inhibition [1]. While standalone growth inhibition by ABD957 is moderate (partial effects on N-Ras palmitoylation), combination with MEK inhibitors produces enhanced anti-leukemia activity [2]. This functional synergy is a direct consequence of ABD957's ABHD17-selective mechanism, which restricts N-Ras plasma membrane localization and signaling output, thereby sensitizing cells to downstream pathway blockade [3]. This property distinguishes ABD957 from non-selective depalmitoylase inhibitors, whose broader proteome effects may confound interpretation of MEK inhibitor combination studies [4].

NRAS-mutant AML MEK inhibitor synergy Combination therapy Palmitoylation Ras signaling

Chemical Purity and Vendor Specifications: ABD957 Available Purity Grades for Reproducible Research

ABD957 is commercially available from multiple vendors with reported purity specifications ranging from 95% to 98.14% (HPLC) . MedChemExpress supplies ABD957 (Cat. No. HY-142161) with a reported purity of 98.14% and validated biological activity against ABHD17B with IC50 0.21 µM . APExBIO supplies ABD957 (Cat. No. BA7953) at 98.00% purity . Hodoodo Chemicals reports >98% purity for ABD957 . While no head-to-head vendor comparison data exist, procurement decisions may consider the availability of batch-specific certificates of analysis, validated biological activity confirmation, and documented use in peer-reviewed publications [1].

Chemical purity ABHD17 inhibitor Quality control Reproducibility Procurement specification

Covalent Inhibition Mechanism: ABD957 Exhibits Sustained Target Engagement Distinct from Reversible ABHD17 Ligands

ABD957 is a covalent inhibitor of the ABHD17 family that engages the active-site serine residue via its pyrazole urea electrophilic warhead [1]. The covalent mechanism confers sustained target engagement, with ABD957 maintaining ABHD17A/B/C inhibition for over 72 hours in ONK cells following a single 1 µM treatment [2]. In contrast, Compound 8, a structurally related pyrazole urea analog, fails to sustain inhibition over the same time-course, indicating that subtle structural features within the ABD957 scaffold optimize covalent binding persistence [3]. While direct comparison to a bona fide reversible ABHD17 inhibitor is not available, the sustained covalent engagement of ABD957 differentiates it from analogs that exhibit transient target occupancy and provides a defined kinetic signature for interpreting cellular pharmacology experiments [4].

Covalent inhibitor Serine hydrolase ABHD17 Residence time MS-ABPP

Optimal Research Applications for ABD957: Guided Procurement by Experimental Context


In Vitro Target Validation of ABHD17-Mediated N-Ras Depalmitoylation in AML Models

ABD957 is the preferred tool for in vitro experiments requiring selective inhibition of ABHD17A/B/C in NRAS-mutant AML cell lines. As demonstrated by MS-ABPP data, ABD957 (500 nM–1 µM) provides clean target engagement of ABHD17 isoforms with minimal off-target activity against LYPLA1, LYPLA2, and ABHD10 [1]. This selectivity profile enables unambiguous interpretation of N-Ras palmitoylation and signaling phenotypes, free from confounding effects associated with broad-spectrum inhibitors such as Palmostatin M [2].

Combination Therapy Studies with MEK Inhibitors in NRAS-Mutant Cancer

ABD957 is specifically indicated for combination studies pairing ABHD17 inhibition with MEK pathway blockade. The compound impairs N-Ras signaling and sensitizes NRAS-mutant AML cells to MEK inhibition in a synergistic manner [1]. Researchers investigating therapeutic strategies for NRAS-mutant malignancies should procure ABD957 for in vitro synergy validation prior to transitioning to in vivo-active analogs such as ABD778 [2].

Chemical Proteomics and Serine Hydrolase Profiling Studies

ABD957 serves as a validated reference inhibitor for competitive activity-based protein profiling (ABPP) studies of the serine hydrolase family. Its restricted target engagement across the serine hydrolase superfamily, as documented by MS-ABPP in OCI-AML3 proteomes [1], makes it a suitable benchmark for calibrating ABHD17-selective probe performance and for identifying off-target liabilities of novel depalmitoylase inhibitors under development [2].

In Vitro Studies Preceding In Vivo Transition with ABD778

ABD957 is the appropriate in vitro tool for target engagement studies and mechanism-of-action experiments that precede in vivo pharmacology. Following in vitro validation with ABD957, researchers may transition to the isopropyl ester prodrug ABD778 (IC50 76 nM human ABHD17, 84 nM mouse) for in vivo studies, as ABD778 maintains the selectivity profile of ABD957 while providing the bioavailability required for animal models [1]. Procurement of ABD957 for in vitro work and ABD778 for in vivo work represents a matched chemical probe strategy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABD957

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.